Cas no 60413-80-1 ((1s,3as,3br,10ar,10bs,12as)-10a,12a-dimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-yl Acetate)

(1s,3as,3br,10ar,10bs,12as)-10a,12a-dimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-yl Acetate structure
60413-80-1 structure
Product Name:(1s,3as,3br,10ar,10bs,12as)-10a,12a-dimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-yl Acetate
Numero CAS:60413-80-1
MF:C22H29NO3
MW:355.470566511154
CID:1619950
PubChem ID:254877
Update Time:2025-04-21

(1s,3as,3br,10ar,10bs,12as)-10a,12a-dimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-yl Acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • (1s,3as,3br,10ar,10bs,12as)-10a,12a-dimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-yl Acetate
    • 60413-80-1
    • DTXSID60975821
    • NSC79600
    • 10a,12a-Dimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-yl acetate
    • NSC-79600
    • Inchi: 1S/C22H29NO3/c1-13(24)25-20-7-6-17-16-5-4-15-10-19-14(12-23-26-19)11-22(15,3)18(16)8-9-21(17,20)2/h10,12,16-18,20H,4-9,11H2,1-3H3/t16-,17-,18-,20-,21-,22-/m0/s1
    • Chiave InChI: UEGPYBRSXQPMTH-AUHDTZKSSA-N
    • Sorrisi: O(C(C)=O)[C@H]1CC[C@H]2[C@@H]3CCC4=CC5=C(C=NO5)C[C@]4(C)[C@H]3CC[C@@]21C

Proprietà calcolate

  • Massa esatta: 355.21487
  • Massa monoisotopica: 355.21474379g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 2
  • Complessità: 645
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 52.3Ų

Proprietà sperimentali

  • PSA: 52.33

(1s,3as,3br,10ar,10bs,12as)-10a,12a-dimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-yl Acetate Letteratura correlata

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD